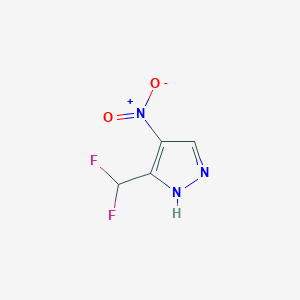
3-(difluoromethyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both difluoromethyl and nitro groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and agricultural chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, possibly succinate dehydrogenase, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.
Biochemical Pathways
If the compound acts similarly to structurally related compounds, it may affect the mitochondrial respiration chain by inhibiting succinate dehydrogenase . This could potentially disrupt energy production within the cell and have downstream effects on various cellular processes.
Result of Action
If the compound acts similarly to structurally related compounds, its inhibition of succinate dehydrogenase could disrupt energy production within the cell, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-4-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group and the nitro group onto a pyrazole ring. One common method involves the reaction of a pyrazole precursor with difluoromethylating agents and nitrating agents under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents, while nitration can be carried out using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced catalytic systems and environmentally friendly solvents is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-4-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(difluoromethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its bioactive properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but has a carboxylic acid group instead of a nitro group.
3-(difluoromethyl)-1H-pyrazole-4-carboxamide: This compound contains a difluoromethyl group and a pyrazole ring with a carboxamide group.
Uniqueness
The presence of both difluoromethyl and nitro groups in 3-(difluoromethyl)-4-nitro-1H-pyrazole makes it unique compared to other similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3O2/c5-4(6)3-2(9(10)11)1-7-8-3/h1,4H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDJSYMLUZDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)
![methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2596455.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)

![tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)


![2-(2-methoxyphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2596465.png)

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2596472.png)
![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)
